Stereochemical Identity Required for Palinavir HIV Protease Inhibitor Synthesis: (2S,4R) vs. Diastereomers and Enantiomers
The (2S,4R) configuration is the mandatory stereochemistry for the 4-hydroxypipecolic amide entity in Palinavir, a potent peptidomimetic HIV protease inhibitor developed by Bio-Méga/Boehringer Ingelheim. X-ray crystal structures of inhibitors bound to HIV-2 protease have revealed specific interactions between the pipecolic amide and the S1′–S2′ binding sites of the enzyme that are stereochemically dependent [1]. The (2S,4S)-diastereomer (CAS 1104460-08-3), the (2R,4S)-enantiomer (CAS 175671-44-0), and the racemic mixture (CAS 144913-66-6) all possess different three-dimensional arrangements at the piperidine ring C2 and C4 positions and would produce distinct binding geometries if incorporated into Palinavir analogs. The Gillard et al. (1996) synthesis was specifically developed to deliver isomerically pure (2S,4R)-4-hydroxypipecolic acid in multi-gram quantities without chromatographic purification, enabling the kilogram-scale Palinavir synthesis subsequently reported by Beaulieu et al. (1997) [2].
| Evidence Dimension | Stereochemical identity at C2 and C4 positions of the piperidine ring |
|---|---|
| Target Compound Data | (2S,4R) configuration: C2 = S, C4 = R (cis relationship); used in Palinavir HIV protease inhibitor [1][2] |
| Comparator Or Baseline | (2S,4S) diastereomer (CAS 1104460-08-3): C2 = S, C4 = S (trans); (2R,4S) enantiomer (CAS 175671-44-0): C2 = R, C4 = S; racemic (CAS 144913-66-6): undefined stereochemistry |
| Quantified Difference | Qualitative but absolute: the (2S,4R) isomer is the sole stereoisomer compatible with the Palinavir structure; other stereoisomers would produce different compounds with unknown or absent HIV protease inhibitory activity |
| Conditions | HIV-2 protease X-ray crystallography; Palinavir synthetic route as described by Beaulieu et al. (1997) [2] |
Why This Matters
Procuring the correct (2S,4R) stereoisomer is a binary requirement for researchers synthesizing Palinavir or its analogs; substitution with any other stereoisomer invalidates the synthetic outcome.
- [1] Gillard, J.; Abraham, A.; Anderson, P. C.; Beaulieu, P. L.; Bogri, T.; Bousquet, Y.; Grenier, L.; Guse, I.; Lavallée, P. Preparation of (2S,4R)-4-Hydroxypipecolic Acid and Derivatives. J. Org. Chem. 1996, 61 (6), 2226–2231. View Source
- [2] Beaulieu, P. L.; Gillard, J.; Anderson, P. C.; Boucher, C.; Bousquet, Y.; Grenier, L.; Lavallée, P. Practical, Stereoselective Synthesis of Palinavir, a Potent HIV Protease Inhibitor. J. Org. Chem. 1997, 62 (11), 3440–3448. View Source
